

N-methyltetrahydro-2H-pyran-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-methyltetrahydro-2H-pyran-4-amine**

Cat. No.: **B1312418**

[Get Quote](#)

Technical Guide: N-methyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **N-methyltetrahydro-2H-pyran-4-amine**, a key intermediate in the development of targeted therapeutics.

Core Molecular Data

N-methyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound. Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C6H13NO	[1]
Molecular Weight	115.17 g/mol	[2]
CAS Number	220641-87-2	[1]
Appearance	Liquid or solid	[3]
Synonyms	4-(Methylamino)tetrahydro-2H-pyran, Methyl-(tetrahydro-pyran-4-yl)-amine	[3]

Synthesis Protocol: Reductive Amination

N-methyltetrahydro-2H-pyran-4-amine can be synthesized via the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. The following protocol is a general methodology based on established procedures for the synthesis of 4-aminotetrahydropyran compounds.[\[4\]](#)

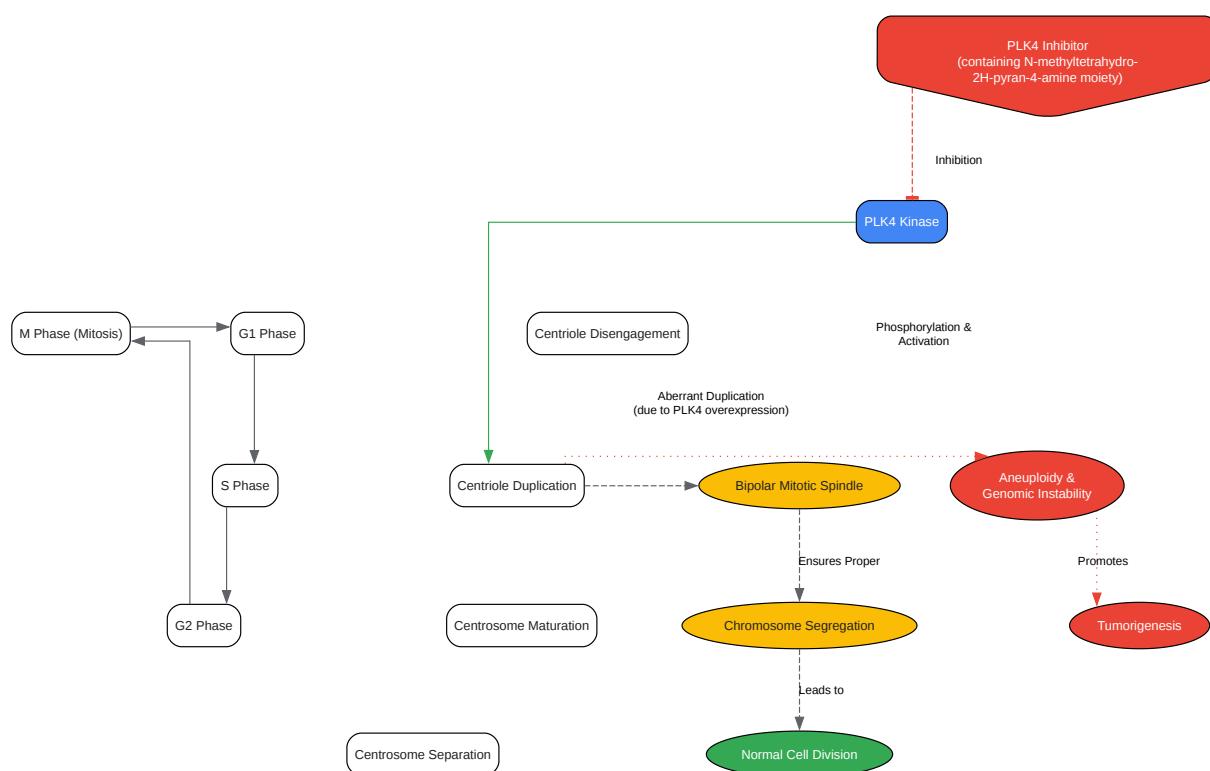
Materials:

- Tetrahydro-4H-pyran-4-one
- Methylamine (aqueous solution or as a salt)
- Palladium on carbon (Pd/C) catalyst
- Solvent (e.g., Isopropyl alcohol)
- Hydrogen source (for hydrogenation)

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve tetrahydro-4H-pyran-4-one in the chosen solvent.
- Amine Addition: Add the methylamine solution to the reaction mixture. The molar ratio of the amine to the ketone should be optimized, but a common starting point is a slight excess of

the amine (e.g., 1.5 to 3.0 molar equivalents).[\[5\]](#)


- Catalyst Addition: Carefully add the Pd/C catalyst to the mixture.
- Hydrogenation: The reaction is then carried out under a hydrogen atmosphere with stirring. The reaction temperature and pressure may vary but can be performed at room temperature.[\[5\]](#)
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
- Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
- Purification: The crude product can be purified by standard methods such as distillation or column chromatography to yield pure **N-methyltetrahydro-2H-pyran-4-amine**.

Biological Significance and Signaling Pathway

The **N-methyltetrahydro-2H-pyran-4-amine** moiety is a significant structural component in the development of potent and selective inhibitors of Polo-like kinase 4 (PLK4).[\[6\]](#)[\[7\]](#) PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process for the formation of the mitotic spindle and proper chromosome segregation during cell division.[\[8\]](#)

Dysregulation and overexpression of PLK4 have been implicated in various cancers, leading to abnormal centrosome numbers, genomic instability, and tumor progression.[\[8\]](#) Consequently, PLK4 has emerged as a promising therapeutic target for anticancer drug development.[\[8\]](#)

The following diagram illustrates the role of PLK4 in the cell cycle and the mechanism of its inhibition.

[Click to download full resolution via product page](#)

Caption: PLK4 signaling in centriole duplication and its inhibition.

The inhibition of PLK4 by compounds containing the **N-methyltetrahydro-2H-pyran-4-amine** scaffold disrupts the normal process of centriole duplication. This disruption leads to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells that overexpress PLK4, highlighting the therapeutic potential of targeting this pathway.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. CAS 220641-87-2: N-methyltetrahydro-2H-pyran-4-amine [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. JP4923698B2 - Method for producing 4-aminotetrahydropyran compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [N-methyltetrahydro-2H-pyran-4-amine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312418#n-methyltetrahydro-2h-pyran-4-amine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com